Hemopressin (rat)
Overview
Description
Hemopressin is a peptide derived from the alpha chain of hemoglobin. It was first identified in extracts of rat brain using an enzyme capture technique. Hemopressin binds to cannabinoid receptors, specifically acting as an inverse agonist at cannabinoid receptor one (CB1) receptors . This peptide has been shown to have various physiological effects, including modulation of pain and blood pressure .
Mechanism of Action
Target of Action
Hemopressin, also known as Hp, is an alpha hemoglobin fragment . Its primary targets are the cannabinoid receptors , specifically the CB1 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in various physiological processes .
Mode of Action
Hemopressin interacts with its targets by acting as an inverse agonist at the CB1 receptors . This means it binds to these receptors and induces a response opposite to that of an agonist. It’s worth noting that longer forms of Hemopressin, named RVD-Hpα and VD-Hpα, bind to CB1 receptors and were originally reported to be agonists .
Biochemical Pathways
The action of Hemopressin affects the signaling pathways of the endocannabinoid system . The ECS consists of endogenous ligands referred to as endocannabinoids, specific receptors, and the pathways for the synthesis and degradation of cannabinoid compounds . Hemopressin, being an inverse agonist, can modulate these signaling pathways.
Pharmacokinetics
Currently, data about the pharmacokinetics, tissue distribution, and stability of Hemopressin-type peptides are lacking . It’s known that hemopressin is orally active . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hemopressin and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Hemopressin’s action are diverse. It has been shown to decrease blood pressure by lowering the systemic vascular resistance through the endogenous release of nitric oxide . Additionally, Hemopressin has been found to have antinociceptive effects, meaning it can reduce sensitivity to painful stimuli .
Action Environment
The action, efficacy, and stability of Hemopressin can be influenced by various environmental factors. For instance, the presence of divalent metal ions may regulate the process of Hemopressin acting as an inverse agonist . .
Biochemical Analysis
Biochemical Properties
Hemopressin interacts with cannabinoid receptor type 1 (CB1), potentially influencing biochemical reactions . It’s suggested that Hemopressin may act as an agonist for the CB1 receptor .
Cellular Effects
Hemopressin’s interaction with CB1 receptors can have significant effects on various types of cells and cellular processes . The CB1 receptor is highly expressed in brain cells and is primarily responsible for the physiological effects of endocannabinoids and the psychoactive effects of exogenous cannabinoids in the central nervous stem .
Molecular Mechanism
The molecular mechanism of Hemopressin’s action is thought to involve its binding interactions with CB1 receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
In a study using male Wistar albino rats, Hemopressin was found to decrease epileptic activity . The study also found that different dosages of Hemopressin had varying effects, with some dosages producing an anticonvulsant effect .
Metabolic Pathways
Given its interaction with CB1 receptors, it’s likely that Hemopressin is involved in the endocannabinoid system’s metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemopressin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods: Industrial production of hemopressin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Hemopressin undergoes various chemical reactions, including:
Oxidation: Hemopressin can be oxidized at its methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Hemopressin can undergo substitution reactions at its amino acid residues, particularly at the lysine and histidine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under appropriate pH conditions.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Modified hemopressin with substituted amino acid residues.
Scientific Research Applications
Hemopressin has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide-receptor interactions and peptide synthesis techniques.
Medicine: Explored as a potential therapeutic agent for pain management and hypertension.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical research.
Comparison with Similar Compounds
RVD-Hemopressin Alpha: A longer form of hemopressin containing additional amino acids at the N-terminus.
VD-Hemopressin Beta: Derived from the beta chain of hemoglobin, this peptide also binds to cannabinoid receptor one (CB1) receptors and acts as an agonist.
Uniqueness: Hemopressin is unique in its ability to act as an inverse agonist at cannabinoid receptor one (CB1) receptors, whereas its longer forms and related peptides from the beta chain of hemoglobin act as agonists . This distinct mechanism of action makes hemopressin a valuable tool for studying cannabinoid receptor modulation and its potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLYPZZJJBEAJ-QISMNGAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H77N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029393 | |
Record name | Hemopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1088.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568588-77-2 | |
Record name | Hemopressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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